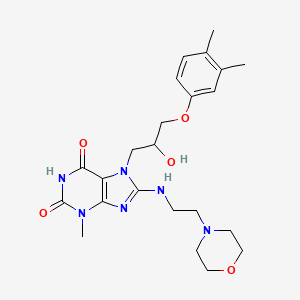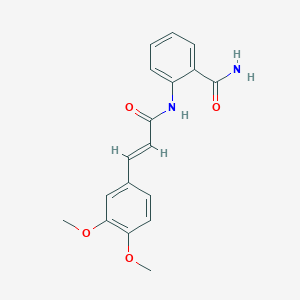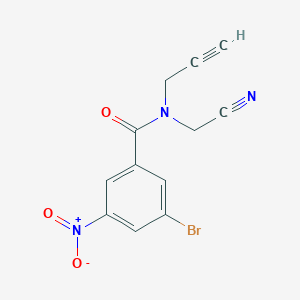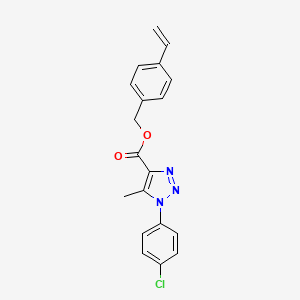
7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-8-((2-morpholinoethyl)amino)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-8-((2-morpholinoethyl)amino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H32N6O5 and its molecular weight is 472.546. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Analysis
The purine fused-ring skeleton in similar compounds is planar, and the morpholine ring adopts a chair conformation. Statistical disorder occurs within the hydroxy group, with the structure being stabilized by a network of intermolecular hydrogen bonds. The conformation of the amino-hydroxyalkyl substituent is determined by an O-H...N intramolecular hydrogen bond, indicating potential for specific interactions and binding in biological systems (Karczmarzyk et al., 1995).
Crystal Structure Comparisons
Comparisons with related compounds show that molecules have a typical geometry with planar purine fused-ring systems. The aminoalkyl side chain in the purine system has a specific conformation, influenced by weak intramolecular hydrogen bonds. These structural insights can inform the design of new compounds with desired biological activities (Karczmarzyk & Pawłowski, 1997).
Pharmacological Evaluation
A study on derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones revealed the potential for designing new 5-HT ligands with preserved π electron systems and lower molecular weight. These compounds have shown anxiolytic and antidepressant properties, indicating the possibility of therapeutic applications for the target compound in treating psychiatric disorders (Chłoń-Rzepa et al., 2013).
Enzymatic Polymerization Applications
The enzymatic ring-opening polymerization of morpholine-2,5-dione derivatives has been investigated, offering a novel route to the synthesis of poly(ester amide)s. This suggests potential applications in material science, particularly in the development of biodegradable polymers with specific physical properties (Feng et al., 2000).
Propriétés
IUPAC Name |
7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-3-methyl-8-(2-morpholin-4-ylethylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O5/c1-15-4-5-18(12-16(15)2)34-14-17(30)13-29-19-20(27(3)23(32)26-21(19)31)25-22(29)24-6-7-28-8-10-33-11-9-28/h4-5,12,17,30H,6-11,13-14H2,1-3H3,(H,24,25)(H,26,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZLQMWJGIADES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2NCCN4CCOCC4)N(C(=O)NC3=O)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2602494.png)



![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2602498.png)
![Ethyl 2-[4-oxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B2602499.png)
![N-(2-methylphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide](/img/structure/B2602500.png)
![N-mesityl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2602501.png)
